3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid
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Overview
Description
3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid is a complex organic compound that features a cyclopentane ring substituted with a hydroxy group, a carboxylic acid group, and a pyrido[2,3-b]pyrazin-6-ylamino moiety. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach includes the cyclization of pyrrole and pyrazine derivatives, followed by functional group modifications to introduce the hydroxy and carboxylic acid groups . The reaction conditions often involve the use of catalysts, such as transition metals, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group in the pyrido[2,3-b]pyrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-b]pyrazine derivatives and cyclopentane-based molecules with similar functional groups .
Uniqueness
What sets 3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid apart is its unique combination of a cyclopentane ring with a hydroxy group, a carboxylic acid group, and a pyrido[2,3-b]pyrazine moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-10-6-7(13(19)20)5-9(10)16-11-2-1-8-12(17-11)15-4-3-14-8/h1-4,7,9-10,18H,5-6H2,(H,19,20)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSGRBYOZMCCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1NC2=NC3=NC=CN=C3C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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